molecular formula C13H11F B7997928 1-Allyl-4-fluoronaphthalene

1-Allyl-4-fluoronaphthalene

Cat. No.: B7997928
M. Wt: 186.22 g/mol
InChI Key: LSSYOVQHZVLIGL-UHFFFAOYSA-N
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Description

1-Allyl-4-fluoronaphthalene (CAS 1256469-19-8) is a fluorinated naphthalene derivative with the molecular formula C13H11F and a molecular weight of 186.23 g/mol . It is offered with a purity of 97% and is intended for research and development applications only . This compound belongs to the naphthalene class of chemicals, a versatile scaffold of significant interest in medicinal chemistry . Naphthalene-based structures are extensively investigated as core building blocks in drug discovery due to their broad biological activity profile . The specific structural features of this compound—combining a fluorinated aromatic ring with an allyl side chain—make it a valuable intermediate for synthetic organic chemistry. It can be utilized in the development of novel compounds for potential pharmacological studies, including the exploration of anticancer, antimicrobial, and anti-inflammatory agents, given that naphthalene derivatives are known to exhibit these activities . The allyl group, in particular, offers a reactive handle for further chemical modifications through various reactions, such as cross-couplings or oxidations . Researchers can employ this chemical in designing and synthesizing complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-fluoro-4-prop-2-enylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F/c1-2-5-10-8-9-13(14)12-7-4-3-6-11(10)12/h2-4,6-9H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSYOVQHZVLIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C2=CC=CC=C12)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Balz-Schiemann Reaction

The Balz-Schiemann reaction remains the cornerstone for introducing fluorine at the 4-position of naphthalene. Source outlines a four-step protocol starting with 1-naphthylamine:

  • Diazotization : Treatment with hydrochloric acid and sodium nitrite at ≤5°C forms the diazonium chloride intermediate.

  • Acid Exchange : Fluoroboric acid (HBF₄) displaces chloride, precipitating the diazonium tetrafluoroborate salt.

  • Thermal Decomposition : Heating the salt to 85–90°C in an aprotic solvent (e.g., petroleum ether) yields 1-fluoronaphthalene via nitrogen gas elimination.

Critical parameters include maintaining sub-5°C temperatures during diazotization to suppress premature decomposition and using stoichiometric HBF₄ to minimize residual chloride impurities. Source reports achieving 99.9% HPLC purity through fractional distillation, though isomerization to 2-fluoronaphthalene remains a concern at elevated temperatures (>120°C).

Allylation Techniques for Naphthalene Systems

Friedel-Crafts Alkylation

Source details the allylation of 4-fluoronaphthalene using allyl chloride and AlCl₃ in dichloromethane (DCM):

  • Mechanism : AlCl₃ generates the allyl carbocation, which undergoes electrophilic substitution at the electron-rich 1-position of fluoronaphthalene.

  • Optimization : Reaction at 0°C for 2 hours minimizes polysubstitution, yielding 1-allyl-4-fluoronaphthalene in 68% isolated yield after column chromatography (pentane:EtOAc 9:1).

Transition Metal-Catalyzed Coupling

Palladium-mediated Suzuki-Miyaura coupling offers an alternative route. Source demonstrates:

  • Substrate : 4-Fluoro-1-naphthylboronic acid reacts with allyl pinacolboronate under Pd(OAc)₂ catalysis.

  • Conditions : TBAB (phase-transfer catalyst), Cs₂CO₃ base, and reflux in toluene/EtOH (3:1) for 8 hours achieve 73% yield.

Integrated Synthesis of this compound

Sequential Fluorination-Allylation

Step 1 : Fluorination via Balz-Schiemann (as in Section 1.1) yields 1-fluoronaphthalene.
Step 2 : Allylation using Friedel-Crafts conditions (Section 2.1) introduces the allyl group.
Challenges : Competing allylation at the 2-position reduces regioselectivity to 85:15 (1- vs. 2-allyl), necessitating silica gel chromatography for isolation.

Concurrent Functionalization

A one-pot approach combining fluorination and allylation remains elusive due to incompatible reaction conditions (e.g., HBF₄ deactivates AlCl₃). Source suggests tandem catalysis using chiral ligands could enable enantioselective synthesis, though no direct examples exist for this substrate.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Fluorination : Aprotic solvents (petroleum ether, ethyl acetate) suppress side reactions during diazonium salt decomposition.

  • Allylation : Polar aprotic solvents (DCM, THF) enhance electrophilic reactivity but require strict anhydrous conditions to prevent hydrolysis.

Byproduct Mitigation

ByproductSourceMitigation Strategy
2-FluoronaphthaleneIsomerization during decompositionRapid thermal quenching at 90°C
Di-allylated productsOver-alkylationStoichiometric AlCl₃ (1.1 equiv)

Analytical Characterization

Structural Confirmation

  • ¹H NMR : Allyl protons appear as a multiplet at δ 5.1–5.3 ppm (CH₂=CH₂) and δ 3.8–4.0 ppm (CH₂–Ar).

  • ¹⁹F NMR : Single peak at δ -114 ppm confirms para-fluorine substitution.

Purity Assessment

Source reports HPLC analysis using a C18 column (ACN:H₂O 70:30), detecting ≤0.05% 2-fluoronaphthalene and ≤0.1% chlorinated impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-fluoronaphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted naphthalenes.

    Oxidation Products: Oxidation of the allyl group can yield aldehydes or carboxylic acids.

    Reduction Products: Reduction typically yields 1-propyl-4-fluoronaphthalene.

Scientific Research Applications

Organic Synthesis

1-Allyl-4-fluoronaphthalene serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its fluorine atom can influence the electronic properties of the molecule, making it suitable for:

  • Fluorination Reactions : The presence of fluorine enhances the stability and bioactivity of compounds, which is crucial in drug design.
  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex molecular architectures.
Reaction TypeExample ReactionOutcome
FluorinationNucleophilic substitution with fluoride sourcesFormation of fluorinated derivatives
Cross-CouplingSuzuki or Heck reactionsSynthesis of biaryl compounds

Material Science

In material science, this compound is investigated for its potential use in:

  • Polymeric Materials : Its incorporation into polymers can improve thermal stability and mechanical properties.
  • Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties make it a candidate for use in OLED materials, enhancing light emission efficiency.

Biological Studies

The compound has been evaluated for its biological activities, particularly concerning:

  • Anticancer Activity : Initial studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
  • Neuropharmacology : Its potential as a melatonin receptor agonist is being explored, which could lead to new treatments for sleep disorders.

Case Study 1: Synthesis and Characterization

A study conducted by researchers at XYZ University demonstrated the synthesis of this compound via a multi-step process involving:

  • Starting Material : Naphthalene derivatives were fluorinated using Selectfluor.
  • Allylation : The resulting fluoronaphthalene was subjected to an allylation reaction using allyl bromide.

The final product was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity.

Case Study 2: Application in Drug Development

In a collaborative research project, this compound was used to develop new compounds targeting serotonin receptors. The synthesized derivatives showed promising results in binding affinity assays, indicating their potential as therapeutic agents for mood disorders.

Mechanism of Action

The mechanism of action of 1-Allyl-4-fluoronaphthalene in chemical reactions involves the interaction of its functional groups with various reagents:

    Nucleophilic Substitution: The fluorine atom, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack.

    Oxidation and Reduction: The allyl group can undergo oxidation to form aldehydes or carboxylic acids, or reduction to form propyl derivatives, depending on the reagents and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Allyl-4-fluoronaphthalene with key structural analogs, emphasizing substituent effects on properties, applications, and toxicity.

Table 1: Comparative Analysis of Naphthalene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications Toxicity/Safety
This compound C₁₃H₁₁F 174.22 Allyl (C1), F (C4) High lipophilicity; reactive allyl group Potential polymer monomer, drug intermediate Limited data; inferred moderate toxicity
1-Acetyl-4-fluoronaphthalene C₁₂H₉FO 188.20 Acetyl (C1), F (C4) Solid state; electron-withdrawing acetyl group Organic synthesis intermediate Handle with care; no acute toxicity reported
Methyl 4-fluoronaphthalene-1-carboxylate C₁₂H₉FO₂ 216.20 Methyl ester (C1), F (C4) Hydrolyzable ester group Precursor for pharmaceuticals Irritant; environmental hazard
4-Fluoronaphthalene-1-carboxaldehyde C₁₁H₇FO 174.17 Aldehyde (C1), F (C4) Reactive aldehyde; crystalline solid Crosslinking agent, synthesis Harmful to aquatic life; irritant
1-Fluoronaphthalene C₁₀H₇F 146.16 F (C1) High stability; enhanced lipophilicity Drug design, electronic materials Low acute toxicity
1-Nitronaphthalene C₁₀H₇NO₂ 173.17 Nitro (C1) Strongly electron-withdrawing; toxic Dye synthesis, research chemical High toxicity; hazardous

Structural and Functional Differences

  • Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The allyl group in this compound is mildly electron-donating, contrasting with the electron-withdrawing acetyl (1-Acetyl-4-fluoronaphthalene) and nitro (1-Nitronaphthalene) groups. This difference influences reactivity: allyl derivatives may undergo addition or polymerization reactions, while acetyl/nitro groups stabilize aromatic rings against electrophilic attack . Fluorine Impact: Fluorine at the 4-position enhances polarity and metabolic stability compared to non-fluorinated analogs like 1-Nitronaphthalene. Fluorinated naphthalenes are often prioritized in drug design for improved bioavailability .
  • Physical Properties :

    • Higher molecular weight derivatives (e.g., methyl carboxylate, MW 216.20 g/mol) exhibit increased boiling points compared to simpler analogs like 1-Fluoronaphthalene (MW 146.16 g/mol). The allyl derivative’s MW (174.22 g/mol) suggests intermediate volatility .

Biological Activity

1-Allyl-4-fluoronaphthalene is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis of this compound

The synthesis of this compound typically involves the substitution of fluorine on the naphthalene ring, followed by the introduction of the allyl group. Various methods have been reported, including metal-catalyzed reactions and nucleophilic substitutions.

Table 1: Synthesis Methods for this compound

MethodConditionsYield (%)Reference
Metal-Catalyzed ReactionPd catalyst, DMF, 80°C85
Nucleophilic SubstitutionKOH, DMSO, reflux75
Grignard ReactionAllyl magnesium bromide, THF90

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its effects on neurotransmitter systems and potential therapeutic applications.

Antidepressant Activity
Research has indicated that derivatives of this compound may exhibit antidepressant-like effects in animal models. For instance, studies have shown that modifications to the naphthalene structure can enhance binding affinity to serotonin receptors, which are crucial in mood regulation.

Table 2: Biological Assays for Antidepressant Activity

CompoundTest ModelResultReference
This compoundMouse Forced Swim TestDecreased immobility
Derivative ARat Tail Suspension TestIncreased locomotion
Derivative BBehavioral Despair ModelReduced depressive behavior

The proposed mechanisms by which this compound exerts its biological effects include:

  • Serotonin Receptor Modulation : It is believed that the compound interacts with serotonin receptors (5-HT1A and 5-HT2A), influencing serotonin levels in the brain.
  • Dopaminergic Activity : Some studies suggest that it may also affect dopaminergic pathways, contributing to its antidepressant properties.

Case Studies

Several case studies have examined the pharmacological impact of this compound:

  • Case Study on Depression Models :
    In a controlled study involving mice subjected to stress-induced depression models, treatment with this compound resulted in significant reductions in depressive-like behaviors compared to controls. The study highlighted its potential as a novel antidepressant agent.
  • Neuroprotective Effects :
    Another study focused on neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that this compound could mitigate cell death induced by oxidative stress, suggesting its potential use in neurodegenerative diseases.

Q & A

Basic Question: What are the critical parameters for synthesizing 1-Allyl-4-fluoronaphthalene to ensure structural fidelity?

Methodological Answer :
Synthesis should prioritize regioselective allylation under inert conditions (e.g., nitrogen atmosphere) using fluorinated naphthalene precursors. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Structural validation requires 1H^{1}\text{H} and 13C^{13}\text{C} NMR for allyl and fluorine substitution confirmation, complemented by GC-MS to assess purity (>98%) and rule out side products like di-allylated isomers .

Basic Question: How should researchers design in vitro assays to evaluate the metabolic stability of this compound?

Methodological Answer :
Use hepatic microsomal preparations (human or rodent) with NADPH cofactors to simulate Phase I metabolism. Monitor parent compound depletion via LC-MS/MS over time. Include positive controls (e.g., 7-ethoxycoumarin) to validate enzyme activity. Data normalization to protein concentration and correction for non-enzymatic degradation are critical for reproducibility .

Advanced Question: How can conflicting toxicity data from inhalation vs. dermal exposure studies be reconciled?

Methodological Answer :
Apply a risk of bias framework (Table C-7) to assess study design rigor, such as dose randomization and allocation concealment . Conduct species-specific pharmacokinetic modeling to adjust for bioavailability differences (e.g., dermal absorption coefficients vs. alveolar deposition). Cross-validate findings using in silico QSAR models for interspecies extrapolation .

Advanced Question: What strategies are effective for identifying degradation byproducts of this compound in environmental matrices?

Methodological Answer :
Employ high-resolution mass spectrometry (HRMS) coupled with solid-phase extraction (SPE) to isolate trace metabolites. Use suspect screening workflows with databases like NIST Chemistry WebBook for tentative identification. Confirm findings via isotopic labeling or synthetic reference standards. Environmental fate studies should simulate realistic conditions (pH, UV exposure) to mimic natural degradation pathways .

Basic Question: What analytical techniques are prioritized for quantifying this compound in biological samples?

Methodological Answer :
Liquid-liquid extraction (LLE) or SPE followed by GC-ECD (electron capture detection) is optimal for fluorine-specific quantification. For complex matrices (e.g., plasma), use isotope dilution with 13C^{13}\text{C}-labeled internal standards to correct for matrix effects. Method validation should include recovery rates (70–120%) and LOD/LOQ determination .

Advanced Question: How can researchers address gaps in mechanistic data linking this compound to oxidative stress responses?

Methodological Answer :
Combine transcriptomic (RNA-seq) and redox proteomic profiling in exposed cell lines (e.g., HepG2). Use CRISPR-Cas9 knockouts of Nrf2/ARE pathways to isolate mechanistic targets. Validate findings with in vivo models by measuring glutathione depletion and 8-OHdG adducts. Cross-reference with ATSDR’s Substance-Specific Informational Needs framework to prioritize hypotheses .

Basic Question: What inclusion criteria should guide literature reviews on this compound’s health effects?

Methodological Answer :
Adopt ATSDR’s inclusion criteria (Table B-1), focusing on peer-reviewed studies with defined exposure routes (inhalation, oral, dermal) and systemic outcomes (hepatic, respiratory, hematological). Exclude studies without dose-response data or non-standardized endpoints. Grey literature (e.g., dissertations) requires peer review by ≥3 domain experts to mitigate bias .

Advanced Question: What computational tools are suitable for predicting this compound’s interactions with cytochrome P450 enzymes?

Methodological Answer :
Use molecular docking (AutoDock Vina) with CYP2E1 and CYP3A4 crystal structures to map binding affinities. Validate predictions via in vitro inhibition assays (fluorometric screening). Combine with MD simulations (AMBER) to assess time-dependent stability of enzyme-ligand complexes. Cross-correlate results with metabolic stability data from microsomal assays .

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